Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to a phenyl ring with two methoxy groups, and a carboxylate group attached to the pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, phenyl ring, sulfonyl group, and carboxylate group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group could potentially participate in acid-base reactions, while the sulfonyl group might be involved in substitution reactions .Scientific Research Applications
Synthesis and Metabolite Studies
Compounds with complex structures similar to the specified chemical have been synthesized and studied for their potential as metabolites of pharmaceutical agents. For example, studies on the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) explore efficient syntheses and potential pharmacological properties. These metabolites demonstrate the versatility of such compounds in drug discovery and development processes, indicating how structural modifications can lead to new biological activities (Mizuno et al., 2006).
Heterocyclic Compounds Synthesis
Research into the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues shows the utility of similar ethyl compounds in creating structurally complex and biologically significant molecules. These efforts highlight the role of such compounds in developing new therapeutic agents with potential applications in treating neurological disorders (Gentles et al., 1991).
Antimicrobial Activity
The synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including derivatives of similar ethyl compounds, for their antimicrobial activity against various bacteria and fungi, demonstrate the potential of these molecules in medicinal chemistry and as leads for the development of new antibiotics (Sarvaiya et al., 2019).
Advanced Organic Synthesis Techniques
Studies on the synthesis of 1-{2-(phthalimido-N-oxy)-ethyl} derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides showcase advanced organic synthesis techniques to create highly functionalized molecules. These techniques are critical in the development of new materials and pharmaceuticals, reflecting the broader applicability of such ethyl compounds in scientific research (Dangi et al., 2010).
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
properties
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O8S/c1-4-30-21(25)20-18(13-19(24)23(22-20)14-8-6-5-7-9-14)31-32(26,27)15-10-11-16(28-2)17(12-15)29-3/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKRMXMWUUBJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
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